

Application Note: Structural Elucidation of Chlorpromazine N-Oxide via HRMS

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Compound of Interest

Compound Name: Chlorpromazine N-oxide

CAS No.: 1672-76-0

Cat. No.: B195723

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Executive Summary

The accurate identification of drug metabolites is a cornerstone of pharmacokinetic profiling and safety assessment. Chlorpromazine (CPZ), a phenothiazine antipsychotic, undergoes extensive metabolism, primarily via S-oxidation, N-oxidation, and hydroxylation. A critical analytical challenge arises from the isobaric nature of **Chlorpromazine N-oxide** (CPZ-NO), Chlorpromazine Sulfoxide (CPZ-SO), and 7-Hydroxy-Chlorpromazine (7-OH-CPZ). All three metabolites share the nominal mass shift of +16 Da relative to the parent drug, rendering low-resolution MS insufficient for distinction.

This Application Note details a high-resolution mass spectrometry (HRMS) protocol designed to unambiguously identify CPZ-NO. By leveraging specific fragmentation pathways—specifically the diagnostic oxidized side-chain ions—and controlling in-source fragmentation parameters, researchers can confidently distinguish the labile N-oxide from its stable sulfoxide and hydroxylated isomers.

Scientific Background & The Analytical Challenge

Metabolic Context

Chlorpromazine is metabolized by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes.

- CPZ-Sulfoxide (CPZ-SO): Oxidation of the phenothiazine ring sulfur.[1] Chemically stable.
- CPZ-N-oxide (CPZ-NO): Oxidation of the terminal dimethylamine nitrogen. Thermally labile and susceptible to in-source reduction.
- 7-OH-CPZ: Hydroxylation of the aromatic ring.

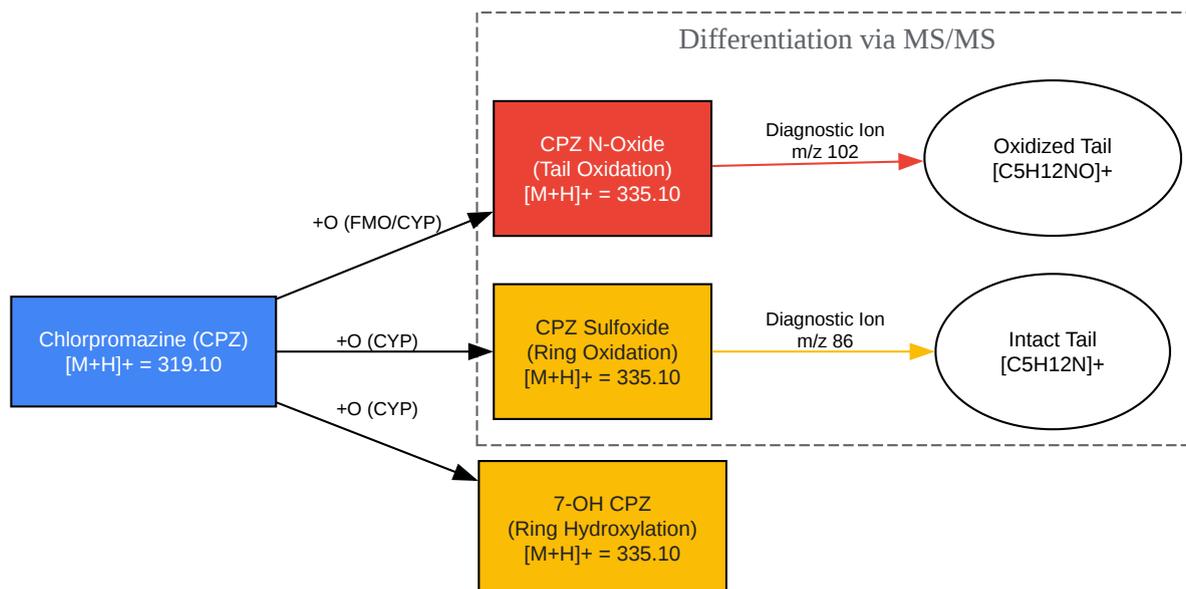
The Isobaric Problem

While HRMS provides accurate mass to distinguish these metabolites from other modifications (e.g., demethylation), it cannot distinguish isomers solely by precursor mass (

). Structural elucidation requires MS/MS fragmentation to locate the position of the oxygen atom.

Visualizing the Pathway

The following diagram illustrates the metabolic divergence and the structural differences that dictate fragmentation logic.



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Figure 1: Metabolic pathways of Chlorpromazine leading to isobaric metabolites and the key MS/MS fragmentation divergence used for identification.

Methodology: High-Resolution MS Protocol

Sample Preparation (Critical Step)

- Objective: Prevent thermal degradation or chemical reduction of the N-oxide.
- Method: QuEChERS or Protein Precipitation.
- Precaution: Avoid high temperatures during evaporation. Keep evaporation temperature . Avoid highly acidic extraction solvents if possible, as N-oxides can degrade; however, standard LC mobile phases (0.1% Formic Acid) are generally acceptable during the short timescale of chromatography.

LC-MS/MS Conditions

This protocol is optimized for a UHPLC system coupled to a Q-Orbitrap or Q-TOF.

Table 1: Chromatographic Conditions

Parameter	Setting	Rationale
Column	C18 (e.g., 2.1 x 100 mm, 1.7 μ m)	Standard reverse-phase separation.
Mobile Phase A	Water + 0.1% Formic Acid	Protonation source for ESI+.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Strong elution solvent.
Flow Rate	0.3 - 0.4 mL/min	Optimal for ESI efficiency.

| Gradient | 5% B to 95% B over 10-15 mins | Slow gradient required to separate isomers. |

Table 2: Mass Spectrometry Parameters

Parameter	Setting	Rationale
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| Ionization | ESI Positive (+) | CPZ is basic; protonates easily (

). || Source Temp | 300°C - 350°C (Max) | CRITICAL: High source temps (>400°C) cause in-source reduction of CPZ-NO to CPZ. || Resolution | > 30,000 FWHM | Required to confirm elemental composition. || Collision Energy | Stepped (e.g., 20, 40, 60 eV) | Ensures generation of both side-chain and skeletal fragments. |

Results & Discussion: Structural Elucidation Logic

Accurate Mass Confirmation

The first step is filtering for the theoretical mass of the oxidized metabolite.

- Formula:
- Theoretical m/z: 335.0980 (approx)
- Acceptance Criteria: Mass error < 5 ppm.

Fragmentation Analysis (The "Causality")

Differentiation relies on the location of the oxygen atom.

- Chlorpromazine Structure: Consists of a tricyclic phenothiazine ring and a dimethylaminopropyl side chain.
- Side Chain Fragment: The cleavage of the side chain typically yields the ion
.
 - In CPZ (Parent), this is m/z 86.09.
 - In CPZ-Sulfoxide, the oxygen is on the ring. The side chain is intact. Fragment = m/z 86.09.
 - In CPZ-N-oxide, the oxygen is on the tail nitrogen. The side chain carries the oxygen. Fragment = m/z 102.09 ().

Diagnostic Rule:

- Presence of m/z 102.09

N-Oxide.

- Presence of m/z 86.09 (dominant) + Parent + 16 Da

Sulfoxide or Ring Hydroxyl.

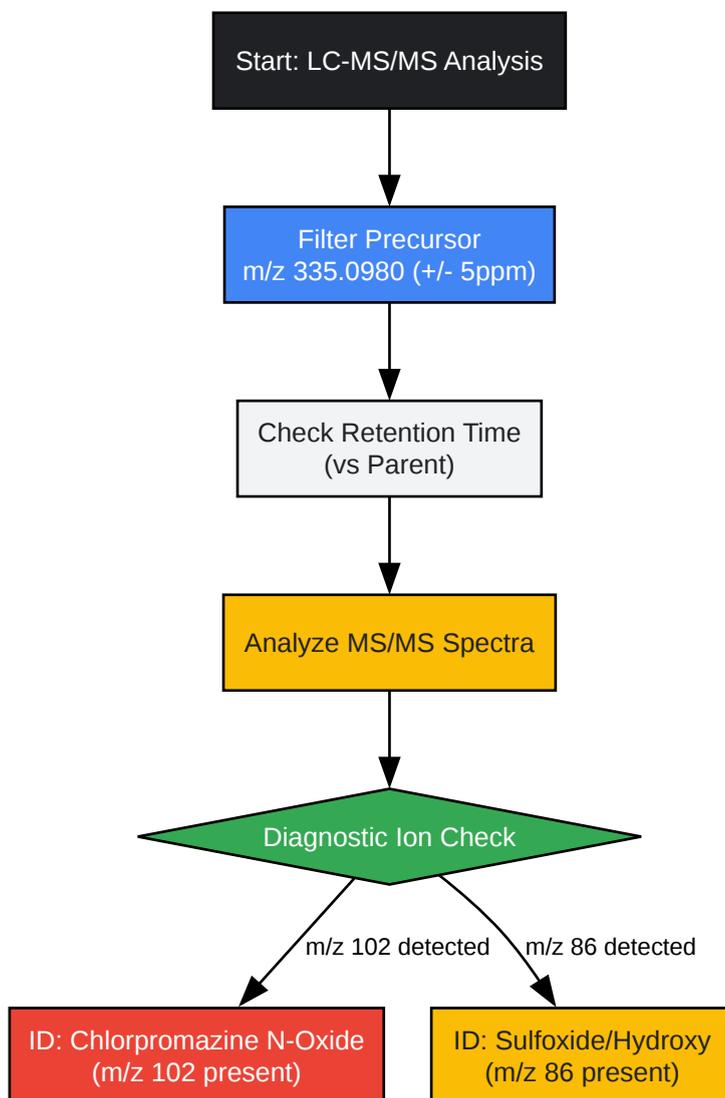
In-Source Reduction Check

N-oxides are notorious for converting back to the parent drug in the hot ESI source.

- Symptom: You inject a pure standard of CPZ-NO, but you see a peak at m/z 319 (Parent) at the same retention time as the N-oxide.
- Validation: If you detect CPZ (m/z 319) at the retention time of CPZ-NO, it is an artifact. Do not quantify this as "metabolic reduction" unless chromatographically separated.

Step-by-Step Protocol: Identification Workflow

This workflow ensures self-validation of the results.



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Figure 2: Decision tree for the identification of CPZ metabolites.

Step 1: Data Acquisition

Run the sample using the conditions in Table 1 & 2. Ensure a "blank" injection follows high-concentration standards to check for carryover.

Step 2: Extracted Ion Chromatogram (EIC)

Extract m/z 335.0980. You may see multiple peaks (isomers).

- Note: CPZ-NO usually elutes earlier than CPZ-SO and CPZ due to the high polarity of the N-oxide group, though this depends on the specific C18 phase chemistry.

Step 3: MS/MS Spectrum Inspection

Click on the apex of each peak to view the fragmentation spectrum.

- Look for m/z 102.09: This corresponds to the oxidized side chain
.
- Look for m/z 86.09: This corresponds to the unmodified side chain
.

Step 4: Verification of In-Source Stability

Extract m/z 319.10 (Parent mass).

- Check if a peak for m/z 319 appears exactly at the retention time of the putative N-oxide.
- If the signal for 319 is >10% of the 335 signal at that specific time, lower the Source Temperature (e.g., reduce from 350°C to 250°C) and re-inject to confirm the labile nature.

References

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